N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)amine
N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0994631
InChI:
InChI=1S/C20H15BrN2S/c21-16-7-3-5-14(11-16)13-22-17-8-4-6-15(12-17)20-23-18-9-1-2-10-19(18)24-20/h1-12,22H,13H2
SMILES:
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC(=CC=C4)Br
Molecular Formula:
C20H15BrN2S
Molecular Weight:
395.3 g/mol
N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)amine
CAS No.:
Cat. No.: VC0994631
Molecular Formula: C20H15BrN2S
Molecular Weight: 395.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15BrN2S |
|---|---|
| Molecular Weight | 395.3 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-N-[(3-bromophenyl)methyl]aniline |
| Standard InChI | InChI=1S/C20H15BrN2S/c21-16-7-3-5-14(11-16)13-22-17-8-4-6-15(12-17)20-23-18-9-1-2-10-19(18)24-20/h1-12,22H,13H2 |
| Standard InChI Key | HWJRSKCVVMTDGB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC(=CC=C4)Br |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC(=CC=C4)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator